Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15NO3. It is also known as N-Boc-3-pyrrolidinone. This compound is a derivative of pyrrolidinone, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate typically involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out using Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature. The reaction mixture is stirred for 16 hours, followed by filtration and purification using silica gel chromatography with an eluent gradient of ethyl acetate and hexane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
Oxidation: More oxidized pyrrolidinone derivatives.
Reduction: 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and is valuable in medicinal chemistry for drug development .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also employed in the development of new therapeutic agents for treating diseases such as cancer and neurological disorders .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate involves its ability to undergo chemical transformations that modify its structure and reactivity. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. Upon deprotection, the exposed amine can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and covalent bonding .
Comparison with Similar Compounds
- Tert-butyl 2-oxopyrrolidine-1-carboxylate
- 1-Boc-3-pyrrolidinone
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness: Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two tert-butyl groups enhances its stability and solubility in organic solvents. This compound’s ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)10-9(15)7-8-14(10)11(16)17-13(4,5)6/h10H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDDAJHVAWTNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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